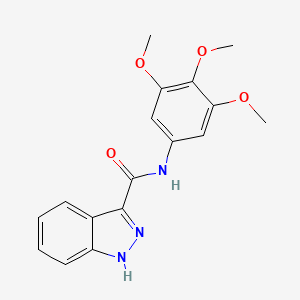

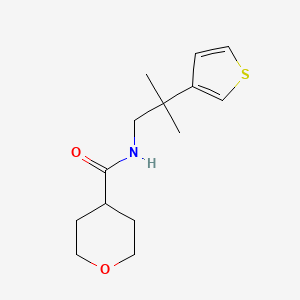

![molecular formula C19H25N3O4 B2819982 4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930509-45-8](/img/structure/B2819982.png)

4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolo[3,4-d]pyrimidine, which is a type of heterocyclic compound containing a pyrimidine ring fused with a pyrrole ring . The presence of the dimethoxyphenyl and isopentyl groups suggest that it may have unique properties compared to other pyrrolopyrimidines.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrrole and pyrimidine rings, with the dimethoxyphenyl and isopentyl groups attached at the 3 and 6 positions of the pyrrolopyrimidine core .Chemical Reactions Analysis

Pyrrolopyrimidines can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the pyrimidine ring . The electron-donating methoxy groups on the phenyl ring may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethoxyphenyl and isopentyl groups may increase its lipophilicity compared to other pyrrolopyrimidines .Scientific Research Applications

Photophysical Properties and Applications

- Researchers Yan et al. (2017) developed novel atypical AIE (Aggregation-Induced Emission) chromophores, including pyrimidine-phthalimide derivatives. These compounds exhibit solid-state fluorescence and solvatochromism, making them promising for colorimetric pH sensors and logic gates applications (Yan et al., 2017).

Synthesis and Conversion

- Furrer, Wágner, and Fehlhaber (1994) synthesized new antithrombotic compounds from pyrido[4,3-d]-pyrimidine-2,4-diones. These compounds have shown cerebral and peripheral effects, indicating potential medical applications (Furrer et al., 1994).

Nitro Derivatives and Polynuclear Heterocycles

- Tkachenko et al. (2017) investigated the nitration of pyrrolo[3,2-d]pyrimidine-2,4-diones, producing mono- and dinitro derivatives, which were then reduced to amines. These amines reacted with other compounds to form new polycyclic heteroaromatic systems (Tkachenko et al., 2017).

Crystal Structure Analysis

- The crystal structure of related compounds was analyzed by Low et al. (2004), providing insights into the molecular conformations that could be relevant for designing drugs and materials (Low et al., 2004).

Redox Properties

- Igarashi et al. (2006) synthesized pyrrolopyrimidine-2,4(1,3H)-dionylium tetrafluoroborates with unique structural characteristics and redox abilities. These compounds could be used for NAD+-NADH-type redox reactions, which are crucial in biochemistry (Igarashi et al., 2006).

Photoluminescent Conjugated Polymers

- Beyerlein and Tieke (2000) described the synthesis of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole units. These polymers have potential applications in electronic devices due to their photochemical stability and photoluminescence properties (Beyerlein & Tieke, 2000).

Electrochemical Studies

- Dryhurst (1976) conducted electrochemical studies on oxipurinol, a pyrimidine-4,6-dione derivative, revealing detailed reaction mechanisms that could be vital for developing electrochemical sensors or reactors (Dryhurst, 1976).

Inclusion Complexes and X-Ray Studies

- Simonov et al. (2003) examined the inclusion complexes of pyrimidine derivatives, providing structural details that are essential for understanding drug-receptor interactions or designing novel materials (Simonov et al., 2003).

Multilayered Pyridinophanes Synthesis

- Shibahara et al. (2008) synthesized multilayered pyridinophanes, indicating potential applications in creating complex organic molecules for pharmaceutical or material science applications (Shibahara et al., 2008).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of muscle relaxants

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of muscle relaxants , suggesting potential interactions with neuromuscular junctions or related pathways.

Biochemical Pathways

It’s plausible that it may interact with pathways related to muscle relaxation or contraction, given the use of structurally similar compounds in the synthesis of muscle relaxants .

Pharmacokinetics

It’s worth noting that similar compounds are soluble in methanol , which could potentially influence their absorption and distribution.

Result of Action

Given the use of structurally similar compounds in the synthesis of muscle relaxants , it’s plausible that this compound may have effects on muscle relaxation or contraction.

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-11(2)7-8-22-10-13-16(18(22)23)17(21-19(24)20-13)12-5-6-14(25-3)15(9-12)26-4/h5-6,9,11,17H,7-8,10H2,1-4H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUXOUYRRATBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

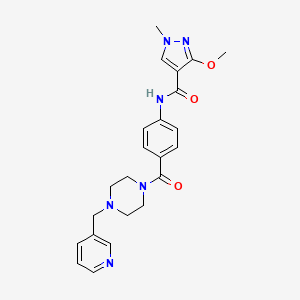

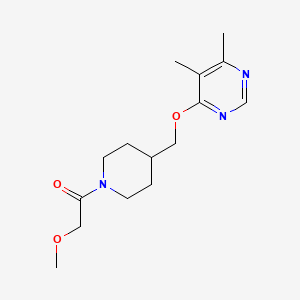

![N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2819902.png)

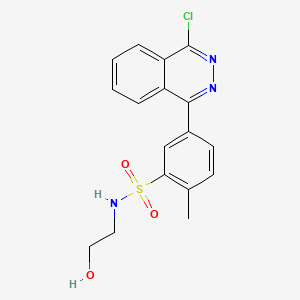

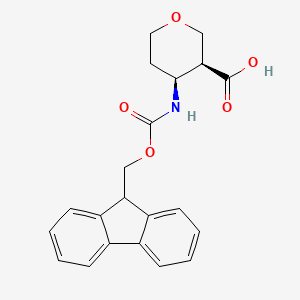

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2819905.png)

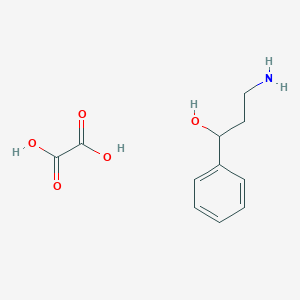

![3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B2819906.png)

![2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline](/img/structure/B2819913.png)

![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)

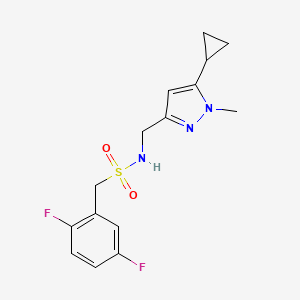

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)